molecular formula C14H23NO2 B13796117 N,N-Diethyl-7,7-dimethyl-2-oxo-1-norbornanecarboxamide CAS No. 58256-36-3

N,N-Diethyl-7,7-dimethyl-2-oxo-1-norbornanecarboxamide

Cat. No.: B13796117
CAS No.: 58256-36-3
M. Wt: 237.34 g/mol
InChI Key: UXQKXOSBUOCFTG-UHFFFAOYSA-N
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Description

N,N-Diethyl-7,7-dimethyl-2-oxo-1-norbornanecarboxamide is a chemical compound with the molecular formula C14H23NO2 and a molecular weight of 237.34 g/mol . It is known for its unique bicyclic structure, which includes a norbornane ring system. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-7,7-dimethyl-2-oxo-1-norbornanecarboxamide typically involves the reaction of 7,7-dimethyl-2-oxo-1-norbornanecarboxylic acid with diethylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-7,7-dimethyl-2-oxo-1-norbornanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

N,N-Diethyl-7,7-dimethyl-2-oxo-1-norbornanecarboxamide is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Diethyl-7,7-dimethyl-2-oxo-1-norbornanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethyl-2-oxo-1-norbornanecarboxamide
  • N,N-Dimethyl-7,7-dimethyl-2-oxo-1-norbornanecarboxamide
  • N,N-Diethyl-7,7-dimethyl-2-oxo-1-cyclohexanecarboxamide

Uniqueness

N,N-Diethyl-7,7-dimethyl-2-oxo-1-norbornanecarboxamide is unique due to its specific bicyclic structure and the presence of both diethyl and dimethyl groups. This combination of features imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .

Properties

CAS No.

58256-36-3

Molecular Formula

C14H23NO2

Molecular Weight

237.34 g/mol

IUPAC Name

N,N-diethyl-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide

InChI

InChI=1S/C14H23NO2/c1-5-15(6-2)12(17)14-8-7-10(9-11(14)16)13(14,3)4/h10H,5-9H2,1-4H3

InChI Key

UXQKXOSBUOCFTG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C12CCC(C1(C)C)CC2=O

Origin of Product

United States

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